Thermal Degradation Equilibrium
Amaranthin exhibits measurably distinct thermal degradation behavior compared to betanin under identical conditions. At 90°C, the degradation equilibrium constant (Keq) for amaranthin was determined to be 0.125 mM, representing a 1.76-fold higher equilibrium concentration of degradation products relative to betanin (Keq = 0.071 mM) [1]. This quantitative difference, established via HPLC quantification of amaranthin, betanin, and their respective degradation products extracted from Amaranthus tricolor leaves, indicates that amaranthin is intrinsically less stable than betanin in the absence of oxygen; however, under excess oxygen conditions, the stability of the two pigments becomes essentially equivalent [1].
| Evidence Dimension | Thermal degradation equilibrium constant (Keq) at 90°C |
|---|---|
| Target Compound Data | 0.125 mM |
| Comparator Or Baseline | Betanin: 0.071 mM |
| Quantified Difference | 1.76-fold higher Keq for amaranthin |
| Conditions | 90°C in aqueous solution, anaerobic conditions, HPLC quantification |
Why This Matters
This quantitative difference in thermal degradation equilibrium directly impacts experimental design for applications involving heat exposure; formulations using amaranthin require modified stabilization strategies compared to those optimized for betanin, and kinetic modeling of pigment loss must incorporate compound-specific equilibrium constants.
- [1] Huang AS, von Elbe JH. Stability comparison of two betacyanine pigments — amaranthine and betanine. J Food Sci. 1986;51(3):670-674. doi:10.1111/j.1365-2621.1986.tb13908.x View Source
